molecular formula C14H15F6N3OS B395899 N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide CAS No. 299922-87-5

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide

Cat. No.: B395899
CAS No.: 299922-87-5
M. Wt: 387.35g/mol
InChI Key: MRIOQTCQPZYNLZ-UHFFFAOYSA-N
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Description

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide is a complex organic compound that features a thiophene ring, a cyano group, and a hexafluoropropane moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve solvent-free reactions or the use of steam baths to facilitate the reaction between ethyl cyanoacetate and amines . These methods are preferred for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Properties

CAS No.

299922-87-5

Molecular Formula

C14H15F6N3OS

Molecular Weight

387.35g/mol

IUPAC Name

N-[2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide

InChI

InChI=1S/C14H15F6N3OS/c1-4-8-7(3)25-11(9(8)6-21)23-12(13(15,16)17,14(18,19)20)22-10(24)5-2/h23H,4-5H2,1-3H3,(H,22,24)

InChI Key

MRIOQTCQPZYNLZ-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC)C

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC)C

Origin of Product

United States

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